三叔丁基硼酸酯

描述

Synthesis Analysis

The synthesis of boron compounds with tert-butyl groups can involve reactions with KBH4 or tert-butyl-based ligands. For instance, the synthesis of potassium tris(3-tert-butyl-5-methyl-1,2,4-triazolyl)borate is achieved by reacting 3-tert-butyl-5-methyl-1,2,4-triazole with KBH4 . Similarly, tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands are synthesized from reactions involving t-BuBH3Li and various pyrazoles . These methods suggest that the synthesis of tri-tert-butyl borate might involve the use of tert-butyl groups in ligand frameworks or the direct reaction of tert-butyl-based reagents with boron sources.

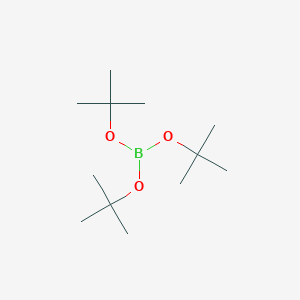

Molecular Structure Analysis

The molecular structure of boron compounds with tert-butyl groups can exhibit interesting features such as nonplanarity and agostic interactions. For example, the crystal structures of tris(tert-butyl)boron show a nonplanar MC3 skeleton and evidence of inter- and intramolecular "agostic" or hyperconjugative interactions . This indicates that tri-tert-butyl borate could also exhibit a nonplanar geometry and similar bonding interactions due to the steric bulk of the tert-butyl groups.

Chemical Reactions Analysis

Boron compounds with tert-butyl groups participate in various chemical reactions. The tris(catecholate) complexes of molybdenum react with water and dioxygen, leading to the formation of oxomolybdenum complexes and organic oxidation products . The tert-butyl-tris(pyrazolyl)borate ligands form complexes with iron, which are paramagnetic and low-spin . These examples suggest that tri-tert-butyl borate could also engage in reactions with Lewis bases and undergo transformations influenced by the steric and electronic properties of the tert-butyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron compounds are influenced by their molecular structures and the substituents attached to them. The steric bulk of tert-butyl groups can lead to water solubility and the formation of complexes with distorted geometries . The electronic properties of the ligands can affect the Lewis acidity and reactivity of the boron centers . Therefore, tri-tert-butyl borate is likely to have unique solubility, reactivity, and coordination properties due to the presence of the bulky tert-butyl groups.

科学研究应用

Synthesis of Chiral α-Hydroxy Esters

- Scientific Field : Organic Chemistry

- Application Summary : Tri-tert-butyl borate is used as an additive in the synthesis of chiral α-hydroxy esters .

- Methods of Application : The process involves reacting dimethylzinc with α-ketoesters using (−)-2-exo-morpholinoisobornane-10-thiol .

- Results or Outcomes : The reaction results in the formation of chiral α-hydroxy esters .

Synthesis of Boronate of (+)-Pinane-2,3-Diol

- Scientific Field : Organic Chemistry

- Application Summary : Tri-tert-butyl borate is used as a starting material in the synthesis of boronate of (+)-pinane-2,3-diol .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes : The outcome of the process is the synthesis of boronate of (+)-pinane-2,3-diol .

Rh-Catalyzed Carbonylation Reactions

- Scientific Field : Organometallic Chemistry

- Application Summary : Tri-tert-butyl borate is used as a substrate in Rh-catalyzed carbonylation reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes : The outcome of the process is the successful execution of Rh-catalyzed carbonylation reactions .

安全和危害

Tri-tert-butyl borate is classified as a flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

未来方向

Tri-tert-butyl borate has been used as an electrolyte additive in the design of cathode interphase chemistry for high-voltage batteries . This work emphasizes the significance of cathode interphase chemistry and provides a practical strategy for the performance improvement of various high-voltage batteries .

属性

IUPAC Name |

tritert-butyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWFMOZBTXGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302581 | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-tert-butyl borate | |

CAS RN |

7397-43-5 | |

| Record name | tert-Butyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-tert-butyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)